3,3'-Difluorobenzophenone

Catalog No.
S752668
CAS No.
345-70-0
M.F
C13H8F2O
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Difluorobenzophenone

CAS Number

345-70-0

Product Name

3,3'-Difluorobenzophenone

IUPAC Name

bis(3-fluorophenyl)methanone

Molecular Formula

C13H8F2O

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H

InChI Key

UBJLBNGSWJBOGI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)F

The exact mass of the compound 3,3'-Difluorobenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3'-Difluorobenzophenone is a specialized halogenated aromatic ketone utilized primarily as a monomer in the synthesis of advanced poly(arylene ether ketone)s (PAEKs) and as a building block in pharmaceutical chemistry. Unlike its widely commercialized para-substituted isomer (4,4'-difluorobenzophenone), this compound features fluorine atoms at the meta positions relative to the central carbonyl group. This structural distinction alters both its intrinsic physical properties—such as a significantly lower melting point—and its reactivity profile in nucleophilic aromatic substitution (SNAr). For industrial buyers and material scientists, 3,3'-difluorobenzophenone serves as a critical precursor for engineering amorphous or low-crystallinity high-performance polymers, specialty coatings, and active pharmaceutical ingredients where meta-linkages are required to modify solubility, thermal transitions, or molecular geometry .

Substituting 3,3'-difluorobenzophenone with the more common 4,4'-difluorobenzophenone (the standard PEEK monomer) fundamentally alters both the synthesis process and the final material properties. In SNAr polymerizations, the meta-fluorines in 3,3'-difluorobenzophenone lack direct resonance stabilization from the electron-withdrawing carbonyl group, relying solely on weaker inductive effects. This necessitates harsher polymerization conditions or more reactive nucleophiles (such as thiolates over phenoxides) to achieve high molecular weights . Furthermore, incorporating 3,3'-difluorobenzophenone introduces 'kinks' into the polymer backbone. While 4,4'-difluorobenzophenone yields highly linear, semi-crystalline polymers with extreme chemical resistance and high melting temperatures (Tm ~343 °C for standard PEEK), the meta-linkages from 3,3'-difluorobenzophenone disrupt chain packing, resulting in amorphous polymers or drastically lowered melting points. This makes the two isomers strictly non-interchangeable for applications requiring specific solubility profiles, membrane processability, or targeted glass transition temperatures [1].

Precursor Melting Point Reduction for Enhanced Solution Handling

The position of the fluorine substituents drastically impacts the lattice energy and physical state of the monomer at standard processing temperatures. 3,3'-Difluorobenzophenone exhibits a melting point of 59–61 °C, whereas the standard para-substituted analog, 4,4'-difluorobenzophenone, melts at 102–105 °C . This ~43 °C reduction in melting temperature facilitates easier handling, faster dissolution in organic solvents, and lower energy requirements for melt-phase or highly concentrated solution-phase reactions.

Evidence DimensionMonomer Melting Point (Tm)
Target Compound Data59–61 °C
Comparator Or Baseline4,4'-Difluorobenzophenone: 102–105 °C
Quantified Difference~43 °C lower melting point
ConditionsStandard atmospheric pressure

A lower melting point allows for more energy-efficient processing and higher solubility in lower-temperature solvent systems during complex multi-step syntheses.

Disruption of Polymer Crystallinity via Meta-Linkages

When utilized as a monomer in polycondensation reactions, 3,3'-difluorobenzophenone dictates a meta-linked polymer architecture. Unlike 4,4'-difluorobenzophenone, which produces highly linear, semi-crystalline poly(ether ether ketone)s (PEEK) with typical melting points exceeding 340 °C, the meta-linkages from 3,3'-difluorobenzophenone disrupt interchain packing [1]. This structural kink suppresses crystallization, yielding amorphous polymers or polymers with significantly depressed melting points and altered glass transition temperatures (Tg).

Evidence DimensionPolymer Crystallinity and Thermal Transitions
Target Compound DataAmorphous or severely depressed Tm
Comparator Or Baseline4,4'-DFBP-derived PAEKs (Standard PEEK): Semi-crystalline, Tm ~343 °C
Quantified DifferenceElimination of crystallinity or massive Tm reduction
ConditionsPolycondensation with standard bisphenols (e.g., hydroquinone)

Buyers must select 3,3'-difluorobenzophenone when engineering PAEKs for applications requiring optical transparency, high solubility in casting solvents, or lower melt-processing temperatures.

Inductive vs. Resonance Activation in SNAr Polymerization

The reactivity of fluorinated benzophenones in nucleophilic aromatic substitution (SNAr) is governed by the ability of the carbonyl group to stabilize the anionic Meisenheimer intermediate. In 4,4'-difluorobenzophenone, the para-fluorines are strongly activated by resonance. In contrast, the meta-fluorines in 3,3'-difluorobenzophenone are activated solely by the inductive effect of the carbonyl group . Consequently, 3,3'-difluorobenzophenone exhibits significantly lower electrophilicity, requiring process engineers to utilize more potent nucleophiles (e.g., thiols) or apply higher reaction temperatures to achieve high molecular weights.

Evidence DimensionSNAr Activation Mechanism and Reactivity
Target Compound DataInductive activation only (lower reactivity)
Comparator Or Baseline4,4'-Difluorobenzophenone: Resonance + inductive activation (high reactivity)
Quantified DifferenceSubstantially lower reaction kinetics requiring harsher conditions or stronger nucleophiles
ConditionsBase-catalyzed polycondensation in polar aprotic solvents

Procurement teams and process chemists must account for the lower reactivity of the meta-isomer by adjusting catalyst selection, monomer ratios, or thermal profiles during scale-up.

Synthesis of Soluble, Amorphous Poly(arylene ether ketone)s

Directly leveraging the meta-linkage evidence from Section 3, 3,3'-difluorobenzophenone is the required monomer for producing amorphous PAEKs used in specialty coatings, solvent-cast membranes, and optically transparent high-performance plastics where standard semi-crystalline PEEK fails [1].

Development of Advanced Ion-Exchange Membranes

The compound is utilized in the synthesis of sulfonated poly(arylene thioether ketone)s for proton exchange membrane fuel cells (PEMFCs), where the specific backbone geometry balances water uptake, mechanical processability, and oxidative resistance[1].

Pharmaceutical and Agrochemical Scaffolds

The bis(3-fluorophenyl)methanone core serves as a structurally distinct building block for bioactive molecules where meta-fluorine positioning is critical for metabolic stability and lipophilicity, which cannot be achieved with the para-substituted analog .

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,3'-Difluorobenzophenone

Dates

Last modified: 08-15-2023

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